molecular formula C10H10N2O2 B2416722 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde CAS No. 1341721-84-3

2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2416722
CAS No.: 1341721-84-3
M. Wt: 190.202
InChI Key: YXLFYPORWCHEAC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features both pyrrole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

    Oxidation: 2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid
  • 2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrrole-3-carboxamide
  • 2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[(4S)-4,5,6,7-tetrahydro-1-benzofuran-4-yl]-1H-pyrrole-3-carboxamide

Uniqueness

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-9(6-13)8(2)12(7)10-3-4-14-11-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLFYPORWCHEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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